6,10-Dimethyl-4,5,9-undecatrien-2-one
Description
6,10-Dimethyl-4,5,9-undecatrien-2-one (CAS: Not explicitly provided in evidence) is an unsaturated ketone with three conjugated double bonds at positions 4,5,7. Key distinguishing features include the position of double bonds and methyl substituents, which influence reactivity, stability, and applications.
Properties
CAS No. |
16647-05-5 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7H,5,8,10H2,1-4H3 |
InChI Key |
KLTSFSBBACTSHL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=C=CCC(=O)C)C)C |
Canonical SMILES |
CC(=CCCC(=C=CCC(=O)C)C)C |
Other CAS No. |
16647-05-5 |
Synonyms |
6,10-Dimethyl-4,5,9-undecatrien-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Pseudoionone (6,10-Dimethyl-3,5,9-undecatrien-2-one)
- Structure : Double bonds at positions 3,5,9 (vs. 4,5,9 in the target compound) .
- Molecular Formula : C₁₃H₂₀O (MW: 192.3) .
- Physical Properties :
- Synthesis : Produced via aldol condensation of citral and acetone under basic conditions .
- Applications: Key intermediate in synthesizing ionones (used in perfumes, soaps, and vitamin A precursors) . Found in tomato flavor profiles under elevated CO₂ conditions .
- Key Difference: Position of double bonds alters conjugation and reactivity, making pseudoionone more prevalent in industrial applications.
(3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one
6,10-Dimethyl-5,9-undecadien-2-one (Dihydropseudoionone)
- Structure : Two double bonds at positions 5,9 (vs. three in the target compound) .
- Molecular Formula : C₁₃H₂₂O (MW: 194.31) .
- Physical Properties: Lower unsaturation reduces reactivity compared to trienones.
- Applications : Intermediate in terpene synthesis; less prominent in flavor due to reduced aromaticity .
- Key Difference : Saturation at position 3 diminishes conjugation, reducing its role in flavor chemistry.
3,6,10-Trimethylundeca-3,5,9-trien-2-one
- Structure : Double bonds at 3,5,9 with an additional methyl at position 3 .
- CAS : 1117-41-5 .
- Key Difference : Structural complexity may limit its natural occurrence; primarily synthetic.
Structural and Functional Analysis Table
Preparation Methods
Catalyst Selection and Mechanism
Pyridinium toluene-4-sulfonate (25–56.6 mg) demonstrates superior catalytic activity compared to aliphatic sulfonic acids, as evidenced by Example 8’s 82% yield of the target compound. The mechanism involves protonation of the ether’s oxygen, followed by nucleophilic attack by the propargyl alcohol’s hydroxyl group. This generates an oxonium intermediate that undergoes β-elimination to form the conjugated allene ketone.
Solvent and Stoichiometry Optimization
Reactions conducted in n-heptane (60–160 mL per 30–60 g substrate) show higher yields (89–92%) than solvent-free conditions due to improved heat transfer and reduced side reactions. A molar ratio of 1:2 to 1:10 (propargyl alcohol:ether) balances reactivity and cost, with excess ether acting as both reactant and solvent.
Isomerization to 3,5-Dienone Derivatives
Post-synthesis isomerization expands the compound’s utility in vitamin synthesis. As described in Example 4 of U.S. Patent 6,380,437, basic conditions (0.5 mL 30% NaOH in 40 mL methanol) convert this compound into pseudoionone at 0–10°C with 92% efficiency. This Claisen rearrangement proceeds via a six-membered cyclic transition state, stabilizing the conjugated dienone system.
Hydrogenation to Saturated Ketones
Catalytic hydrogenation transforms the allene ketone into saturated derivatives essential for fragrance applications. Example 2 demonstrates hydrogenation over 10% Pd/C in 2-propanol at ambient pressure, yielding 88% tetrahydrogeranylacetone. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | Maximizes H₂ activation |
| Temperature | 25–50°C | Prevents over-hydrogenation |
| Solvent | 2-Propanol | Enhances H₂ solubility |
Comparative Analysis of Sulfonic Acid Catalysts
Patent data reveal distinct performance profiles for acid catalysts:
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Methanesulfonic Acid | 89–91 | 6.5–7.5 | 60–77 |
| Pyridinium Toluene-4-sulfonate | 82–91 | 7–9 | 50–120 |
| Ethanesulfonic Acid | 73–88 | 6–7 | 60–80 |
Methanesulfonic acid enables faster reactions but requires strict temperature control to avoid decomposition. Pyridinium salts offer milder conditions, suitable for thermally sensitive substrates.
Scalability and Industrial Adaptations
WO Patent 2002/088064A1 describes continuous production methods using pressurized reactors (1–20 bar) with in-line neutralization (methanolic NaOAc) and rotary evaporation for solvent recovery. A 500 mL pilot-scale reaction (Example 11) achieves 91% yield, demonstrating scalability. Critical considerations include:
Q & A
Q. How can computational chemistry aid in predicting reactivity and environmental persistence?
- Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for degradation pathways. Use software like Gaussian or ORCA to simulate reaction intermediates. Validate with experimental rate constants from kinetic studies .
Notes
- Theoretical Integration : Align experimental designs with conceptual frameworks (e.g., QSAR for bioactivity prediction) to ensure academic rigor .
- Data Contradictions : Use meta-analysis to reconcile conflicting chromatographic or spectroscopic results, emphasizing peer-reviewed protocols .
- Ethical Compliance : Adhere to ICMJE standards for chemical safety reporting (e.g., toxicity data in SDS) .
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